D-(-)-3-Phosphoglyceric acid disodium

Stereochemistry Enzyme Kinetics Calvin Cycle

Racemic 3-phosphoglycerate preparations introduce ~10% L-enantiomer contamination, confounding enzyme kinetics in PHGDH and enolase assays. D-(-)-3-Phosphoglyceric acid disodium eliminates stereochemical heterogeneity with defined D-configuration. • Km = 0.26 ± 0.034 mM for human PHGDH - ensures physiologically relevant kinetic measurements in cancer metabolism studies. • Ki = 0.0207 mM for yeast enolase - validated competitive inhibitor with characterized thermodynamic binding profiles across Tris, HEPES, and PIPES buffers. • ≥93% purity (dry basis, enzymatic), <14% water content (NMR) - guarantees reproducible reaction stoichiometry in coupled PGK assays and ¹³C-metabolic flux experiments. • Intracellular reference range: 0.11-0.18 mM in cancer cell lines - informs physiologically relevant spike-in concentrations. White to off-white powder; -20°C long-term storage; shipped at ambient temperature. Bulk quantities available upon request.

Molecular Formula C3H5Na2O7P
Molecular Weight 230.02 g/mol
CAS No. 80731-10-8
Cat. No. B037804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(-)-3-Phosphoglyceric acid disodium
CAS80731-10-8
SynonymsD(-)3-PHOSPHOGLYCERIC ACID DISODIUM SALT; D-3-PHOSPHOGLYCERIC ACID DISODIUM SALT; D-3-Phosphoglyceric acid dissodium salt; D(-)3-PHOSPHOGLYCERIC ACID DISODIUM; (-)-disodium d-3-phosphoglycerate; (-)-Disodium D-3-phosphoglycerate, D-Glycerate 3-phosphat
Molecular FormulaC3H5Na2O7P
Molecular Weight230.02 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+]
InChIInChI=1S/C3H7O7P.2Na/c4-2(3(5)6)1-10-11(7,8)9;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;/q;2*+1/p-2/t2-;;/m1../s1
InChIKeyRGCJWQYUZHTJBE-YBBRRFGFSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





D-(-)-3-Phosphoglyceric Acid Disodium: Glycolysis & Serine Pathway Research


D-(-)-3-Phosphoglyceric acid disodium (3-Phospho-D-glyceric acid disodium, CAS 80731-10-8) is the disodium salt of the D-enantiomer of 3-phosphoglycerate [1]. This compound serves as a key intermediate in glycolysis/gluconeogenesis and functions as the branching-point substrate for the serine-glycine-threonine biosynthetic pathway [2]. It is widely utilized as a substrate in enzymatic assays for phosphoglycerate kinase (EC 2.7.2.3) and phosphoglycerate dehydrogenase (PHGDH, EC 1.1.1.95), and acts as a competitive inhibitor of yeast enolase (EC 4.2.1.11) [3].

Why D-(-)-3-Phosphoglyceric Acid Disodium Cannot Be Replaced


Substituting this compound with racemic 3-phosphoglycerate, alternative salts (e.g., monopotassium or tricyclohexylammonium), or the L-enantiomer introduces quantifiable experimental confounders. Racemic preparations contain approximately 10% L-enantiomer when synthesized via RuBisCO-dependent methods, introducing unwanted stereochemical heterogeneity in enzyme assays [1]. Alternative counterions alter solubility and ionic strength, directly affecting metal-dependent enzyme kinetics where Mg²⁺ coordination is essential . Furthermore, 2-phosphoglycerate (2-PG) exhibits distinct metal-complexation thermodynamics compared to 3-PG, precluding its use as a substitute in binding studies [2].

Quantitative Evidence: D-(-)-3-Phosphoglyceric Acid Disodium


Stereochemical Purity vs. Racemic 3-Phosphoglycerate

D-(-)-3-Phosphoglyceric acid disodium provides stereochemically defined D-enantiomer substrate. In contrast, 3-PGA synthesized via the ribulose-1,5-bisphosphate carboxylase (RuBisCO) reaction yields a mixture containing 10% L-3-PGA and 90% D-3-PGA [1]. Racemic 3-PGA preparations thus contain approximately 10% L-enantiomer, which is not recognized by D-isomer-specific enzymes such as 3-phosphoglycerate dehydrogenase (PHGDH, EC 1.1.1.95) that catalyzes the first committed step of the phosphoserine pathway [2].

Stereochemistry Enzyme Kinetics Calvin Cycle

Enolase Inhibition: 3-Phosphoglycerate vs. PEP

D-(-)-3-Phosphoglyceric acid disodium acts as a competitive inhibitor of yeast enolase (EC 4.2.1.11), a key glycolytic enzyme. The inhibition constant (Ki) for 3-phosphoglycerate against yeast enolase is 0.0207 mM (20.7 μM), measured as Ki(slope) under standardized conditions [1]. In contrast, phosphoenolpyruvate (PEP), the natural product of the enolase reaction, exhibits a Ki of 0.0272 mM (27.2 μM) [1], representing a ~24% lower affinity for the enzyme active site compared to 3-phosphoglycerate.

Enzyme Inhibition Glycolysis Enolase

PHGDH Substrate Preference for D-3-Phosphoglycerate

Human 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first and rate-limiting step in serine biosynthesis. The Michaelis-Menten constant (Km) of PHGDH for D-3-phosphoglycerate is 0.26 ± 0.034 mM [1]. In comparison, PHGDH exhibits significantly lower affinity for its alternative substrates: Km for oxaloacetate is 6.5 ± 1.3 mM (25-fold higher), and Km for α-ketoglutarate is 10.1 ± 1.8 mM (39-fold higher) [1].

PHGDH Serine Biosynthesis Cancer Metabolism

Thermodynamic Binding of Enolase-Mg²⁺ Complex

The thermodynamics of 3-phosphoglycerate binding to the yeast enolase-Mg²⁺ complex have been quantitatively characterized via thermal titration calorimetry across three distinct buffer systems. Heat absorption was measured at identical enzyme, metal, and inhibitor concentrations in Tris, HEPES, and PIPES buffers [1]. This buffer-dependent thermodynamic profiling enables precise control of binding energetics, distinguishing D-(-)-3-phosphoglyceric acid from related glycolytic intermediates such as 2-phosphoglycerate, whose metal-complexation thermodynamics differ substantially [2].

Calorimetry Thermodynamics Enolase

Glycolytic Flux Branching into Serine Biosynthesis

D-3-Phosphoglycerate occupies the critical branch point between lower glycolysis and the serine biosynthesis pathway. In cancer cells with PHGDH amplification, a substantial portion of total glycolytic carbon flux is diverted into serine and glycine biosynthesis via 3-phosphoglycerate [1]. The intracellular 3-PG concentration in PHGDH-amplified MDA-MB-468 breast cancer cells is 0.18 ± 0.01 mM, which falls within the Km range of PHGDH (0.26 mM), positioning 3-PG concentration near the enzyme's physiological operating point [2].

Metabolic Flux Serine Synthesis Oncology Metabolism

Purity Benchmarking for Enzymatic Assays

D-(-)-3-Phosphoglyceric acid disodium is supplied at ≥93% dry basis purity as determined by enzymatic assay, with water content specified at <14% by NMR . The sodium content is controlled at 18-22% (dry basis), confirming the disodium salt stoichiometry . Higher-purity batches are available up to 99.97% from certain vendors . This purity specification is essential because impurities including water and sodium variability can alter apparent substrate concentration and ionic strength in metal-dependent enzyme assays.

Quality Control Enzymatic Assay Procurement Specification

Applications of D-(-)-3-Phosphoglyceric Acid Disodium


PHGDH Activity and Inhibitor Screening in Oncology

Employ D-(-)-3-Phosphoglyceric acid disodium as the preferred substrate for phosphoglycerate dehydrogenase (PHGDH) enzymatic assays in cancer metabolism studies. The compound's Km of 0.26 ± 0.034 mM for human PHGDH [1] and its role as the branch-point intermediate diverting glycolytic flux to serine biosynthesis in PHGDH-amplified cancers (e.g., melanoma, triple-negative breast cancer) [2] make it essential for evaluating PHGDH inhibitors such as NCT-502 and NCT-503. The defined D-stereochemistry ensures that measured kinetic parameters reflect the physiological substrate of this D-isomer-specific dehydrogenase [3].

Enolase Inhibition and Binding Thermodynamics

Use D-(-)-3-Phosphoglyceric acid disodium as a validated competitive inhibitor of yeast enolase (Ki = 0.0207 mM) [1]. The compound's quantitatively characterized thermodynamic binding profile across Tris, HEPES, and PIPES buffers [2] enables precise experimental control in calorimetric studies of enolase-Mg²⁺ interactions. This application is critical for validating novel enolase inhibitors and studying metal-dependent glycolytic enzyme mechanisms.

PGK-Coupled Assays for ATP/ADP Quantification

Deploy D-(-)-3-Phosphoglyceric acid disodium as the substrate in phosphoglycerate kinase (EC 2.7.2.3) coupled enzyme assays for quantifying ATP, ADP, or glycolytic flux. The compound's specified purity (≥93% dry basis, enzymatic) and controlled water content (<14% by NMR) [1] ensure reproducible reaction stoichiometry. The defined D-stereochemistry is essential because human PGK exhibits low enantioselectivity but retains substrate-specific kinetic behavior that differs between D- and L-isomers [2].

13C-Metabolic Flux Analysis of Glycolysis & Serine Partitioning

Utilize D-(-)-3-Phosphoglyceric acid disodium as an analytical standard and spike-in control for ¹³C-metabolic flux analysis experiments tracking glycolytic carbon partitioning into the serine biosynthesis pathway. In PHGDH-amplified cancer models, quantifying the m+3 isotopomer fraction of 3PG/2PG following [U-¹³C]glucose feeding provides a direct readout of glycolytic flux [1]. The compound's defined stereochemistry and quantified intracellular concentration range (0.11-0.18 mM in cancer cell lines) [2] inform physiologically relevant calibration and spike-in concentrations.

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